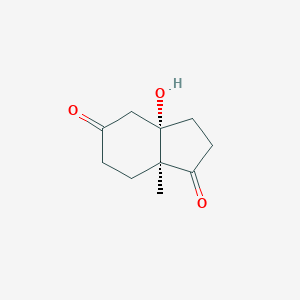

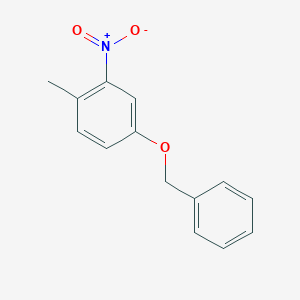

4-Benzyloxy-2-nitrotoluene

概要

説明

Synthesis Analysis

The synthesis of nitrobenzene derivatives often involves strategic functionalization of the benzene ring to incorporate nitro groups and other substituents. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrates the complexity of introducing nitro groups and methoxy substituents into a benzene ring through lithiation and subsequent reactions with nitrosopropane and oxidation agents (Fujita et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of nitrobenzene derivatives reveals the impact of substituents on the benzene ring's geometry and electronic properties. The crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene showed how intramolecular interactions and substituents influence the molecule's conformation and stability (Gopal et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives are diverse and can lead to a variety of functionalized aromatic compounds. For instance, intramolecular cyclization of methyl 3-aryl-2-nitropropionates to produce 4H-1,2-benzoxazines showcases the reactions' complexity and the influence of electron-withdrawing groups on the reaction rate and mechanism (Nakamura et al., 2007).

Physical Properties Analysis

The physical properties of nitrobenzene derivatives, such as crystallinity, melting points, and solubility, are crucial for their application in material science and organic synthesis. Studies on the crystal structure and physicochemical properties of compounds like N,N-dimethyl-4-nitro-2, 6-xylidine offer insights into how substituents affect these properties (Maurin & Krygowski, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are influenced by the presence and position of nitro groups and other substituents on the benzene ring. Analysis of benzene derivatives' synthesis, structure, and luminescent properties highlights how electron-withdrawing and donating groups can significantly impact these compounds' chemical behavior (Sivakumar et al., 2010).

科学的研究の応用

Scientific Field

This application falls under the field of Applied Microbiology and Biotechnology .

Application Summary

4-Benzyloxy-2-nitrotoluene can be used in the study of bacterial pathways for the degradation of synthetic compounds like 2,4-dinitrotoluene and nitrobenzene . These pathways provide insight into how bacteria evolve to assimilate new carbon sources .

Methods of Application

The study involves the use of novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Results or Outcomes

The results of these studies provide insight into two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .

Organic Syntheses

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

4-Benzyloxy-2-nitrotoluene is used in the synthesis of 4-Benzyloxyindole . This compound was first prepared by the Reissert method, which involves condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate, reductive cyclization to the indole-2-carboxylate, hydrolysis to the acid, and decarboxylation .

Methods of Application

The synthesis involves a series of reactions including condensation, reductive cyclization, hydrolysis, and decarboxylation . The detailed procedure involves the use of various reagents and solvents like DMF, THF, methanol, and hydrazine hydrate .

Results or Outcomes

The outcome of this process is the successful synthesis of 4-Benzyloxyindole .

Electrophilic Aromatic Substitution

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

4-Benzyloxy-2-nitrotoluene can be used in the study of electrophilic aromatic substitution reactions . These reactions are fundamental to many synthetic processes in organic chemistry .

Methods of Application

The study involves the use of various reagents and conditions to perform electrophilic aromatic substitution reactions . The product distribution in these reactions is influenced by the nature of the substituent .

Results or Outcomes

The results of these studies provide insight into the influence of substituents on the product distribution in electrophilic aromatic substitution reactions .

Synthesis of Polysubstituted Benzenes

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

4-Benzyloxy-2-nitrotoluene can be used in the synthesis of polysubstituted benzenes . These compounds have a wide range of applications in the field of medicinal chemistry .

Methods of Application

The synthesis involves a series of reactions including nitration, bromination, and other substitution reactions . The detailed procedure involves the use of various reagents and solvents .

Results or Outcomes

The outcome of this process is the successful synthesis of polysubstituted benzenes .

Electrophilic Aromatic Substitution

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

4-Benzyloxy-2-nitrotoluene can be used in the study of electrophilic aromatic substitution reactions . These reactions are fundamental to many synthetic processes in organic chemistry .

Methods of Application

The study involves the use of various reagents and conditions to perform electrophilic aromatic substitution reactions . The product distribution in these reactions is influenced by the nature of the substituent .

Results or Outcomes

The results of these studies provide insight into the influence of substituents on the product distribution in electrophilic aromatic substitution reactions .

Synthesis of Indoles from 2-Methylnitrobenzenes

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

4-Benzyloxy-2-nitrotoluene can be used in the synthesis of 4-Benzyloxyindole . This compound was first prepared by the Reissert method, which involves condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate, reductive cyclization to the indole-2-carboxylate, hydrolysis to the acid, and decarboxylation .

Methods of Application

The synthesis involves a series of reactions including condensation, reductive cyclization, hydrolysis, and decarboxylation . The detailed procedure involves the use of various reagents and solvents like DMF, THF, methanol, and hydrazine hydrate .

Results or Outcomes

The outcome of this process is the successful synthesis of 4-Benzyloxyindole .

Safety And Hazards

4-Benzyloxy-2-nitrotoluene is considered hazardous. It is harmful if swallowed and may cause genetic defects and cancer. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects7.

将来の方向性

The future directions of 4-Benzyloxy-2-nitrotoluene could involve further studies on its degradation pathways and its potential uses in various fields5.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

1-methyl-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVXGHRFDVQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384263 | |

| Record name | 4-Benzyloxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-nitrotoluene | |

CAS RN |

24239-67-6 | |

| Record name | 4-Benzyloxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)